molecular formula C9H7BrN2 B6226879 1-bromo-4-methylphthalazine CAS No. 1153525-71-3

1-bromo-4-methylphthalazine

Cat. No.: B6226879
CAS No.: 1153525-71-3
M. Wt: 223.07 g/mol
InChI Key: JFINSIKWRAQUOR-UHFFFAOYSA-N
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Description

1-bromo-4-methylphthalazine is a chemical compound with the molecular formula C9H7BrN2. It is a derivative of phthalazine, which is a bicyclic heterocycle consisting of a benzene ring fused with a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-methylphthalazine can be synthesized through several methods. One common approach involves the bromination of 4-methylphthalazine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-methylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce more complex heterocyclic compounds .

Scientific Research Applications

1-bromo-4-methylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-4-methylphthalazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and the phthalazine ring system play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-methylphthalazine
  • 1-bromo-3-methylphthalazine
  • 1-bromo-4-chlorophthalazine

Uniqueness

1-bromo-4-methylphthalazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other bromo-substituted phthalazines, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-bromo-4-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINSIKWRAQUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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